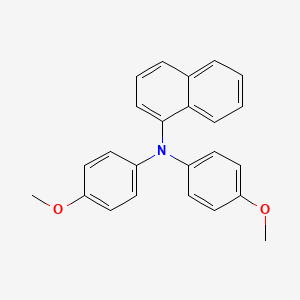
N,N-Bis(4-methoxyphenyl)naphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(4-methoxyphenyl)naphthalen-1-amine is an organic compound that has gained attention in scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of two 4-methoxyphenyl groups attached to a naphthalen-1-amine core. The compound’s structure allows it to exhibit interesting electronic and photophysical properties, making it a valuable material in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(4-methoxyphenyl)naphthalen-1-amine typically involves the reaction of naphthalen-1-amine with 4-methoxybenzene derivatives under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, where naphthalen-1-amine reacts with 4-methoxyphenyl halides in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction conditions helps achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(4-methoxyphenyl)naphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N,N-Bis(4-methoxyphenyl)naphthalen-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of N,N-Bis(4-methoxyphenyl)naphthalen-1-amine is primarily related to its ability to interact with various molecular targets through electronic and steric effects. The compound’s structure allows it to participate in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N-Diphenylnaphthalen-2-amine: Similar structure but lacks the methoxy groups, resulting in different electronic properties.
N,N-Bis(4-methoxyphenyl)naphthalen-2-amine: Similar structure but with the naphthalene core at a different position, affecting its reactivity and applications.
Uniqueness
N,N-Bis(4-methoxyphenyl)naphthalen-1-amine is unique due to the presence of methoxy groups, which enhance its solubility and electronic properties. This makes it particularly useful in applications requiring high-performance materials, such as in organic electronics and photonics .
Properties
CAS No. |
164155-37-7 |
|---|---|
Molecular Formula |
C24H21NO2 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N,N-bis(4-methoxyphenyl)naphthalen-1-amine |
InChI |
InChI=1S/C24H21NO2/c1-26-21-14-10-19(11-15-21)25(20-12-16-22(27-2)17-13-20)24-9-5-7-18-6-3-4-8-23(18)24/h3-17H,1-2H3 |
InChI Key |
PRUPEXOEMABZPW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-3-[(trimethylsilyl)ethynyl]oxiranemethanol](/img/structure/B12568878.png)
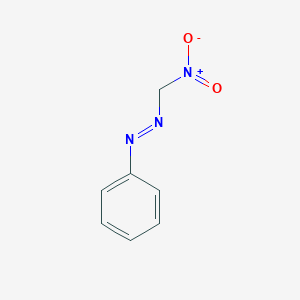
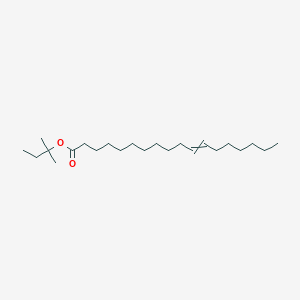
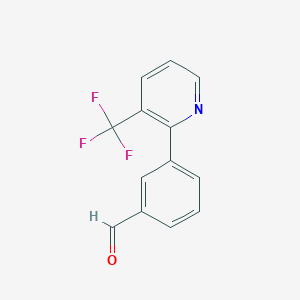
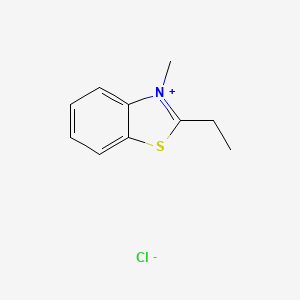
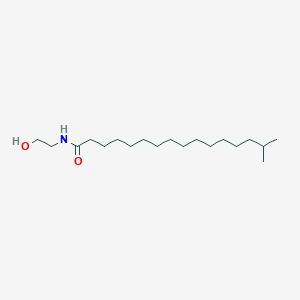

![3-[2-(Furan-3-yl)ethyl]-2,3,4-trimethylcyclohexan-1-ol;methanesulfonic acid](/img/structure/B12568922.png)
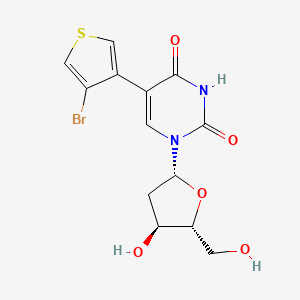
![Methyl difluoro[(thiophen-2-yl)sulfanyl]acetate](/img/structure/B12568934.png)
![4-[(2-Ethylhexyl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1-sulfonamide](/img/structure/B12568935.png)
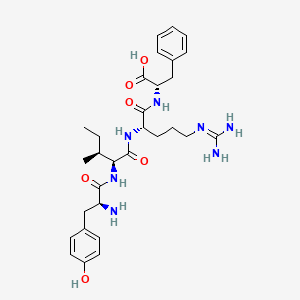

![3',4',5'-Trichloro[1,1'-biphenyl]-2,5-dione](/img/structure/B12568954.png)
